molecular formula C13H20ClN B13765898 (+-)-6-Methylamino-6-methyl-6,7,8,9-tetrahydro-5H-benzocycloheptene hydrochloride CAS No. 56485-63-3

(+-)-6-Methylamino-6-methyl-6,7,8,9-tetrahydro-5H-benzocycloheptene hydrochloride

Cat. No.: B13765898
CAS No.: 56485-63-3
M. Wt: 225.76 g/mol
InChI Key: QOGIJCPNYREKSD-UHFFFAOYSA-N
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Description

(±)-6-Methylamino-6-methyl-6,7,8,9-tetrahydro-5H-benzocycloheptene hydrochloride is a synthetic benzocycloheptene derivative with a methylamino group (-NHCH₃) and a methyl group (-CH₃) at the 6-position of the fused bicyclic structure. Its molecular formula is C₁₃H₁₉ClN (including the hydrochloride salt), and it has a molecular weight of 225.79 g/mol . The compound is structurally characterized by a seven-membered cycloheptene ring fused to a benzene ring, conferring rigidity and influencing its pharmacokinetic properties.

Properties

CAS No.

56485-63-3

Molecular Formula

C13H20ClN

Molecular Weight

225.76 g/mol

IUPAC Name

methyl-(6-methyl-5,7,8,9-tetrahydrobenzo[7]annulen-6-yl)azanium;chloride

InChI

InChI=1S/C13H19N.ClH/c1-13(14-2)9-5-8-11-6-3-4-7-12(11)10-13;/h3-4,6-7,14H,5,8-10H2,1-2H3;1H

InChI Key

QOGIJCPNYREKSD-UHFFFAOYSA-N

Canonical SMILES

CC1(CCCC2=CC=CC=C2C1)[NH2+]C.[Cl-]

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (±)-6-Methylamino-6-methyl-6,7,8,9-tetrahydro-5H-benzocycloheptene hydrochloride typically involves multiple steps, starting from simpler organic molecules. The key steps include the formation of the benzocycloheptene ring system, followed by the introduction of the methylamino and methyl groups. Specific reaction conditions, such as temperature, pressure, and the use of catalysts, are crucial to ensure the desired product is obtained with high yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale chemical reactors and continuous flow processes to optimize efficiency and scalability. The use of automated systems for monitoring and controlling reaction parameters is essential to maintain consistent quality and safety standards.

Chemical Reactions Analysis

Types of Reactions

(±)-6-Methylamino-6-methyl-6,7,8,9-tetrahydro-5H-benzocycloheptene hydrochloride can undergo various types of chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: This reaction involves the replacement of one functional group with another, often using reagents such as halogens or alkylating agents.

Common Reagents and Conditions

Common reagents used in these reactions include acids, bases, solvents, and catalysts. Reaction conditions such as temperature, pressure, and pH must be carefully controlled to achieve the desired outcomes.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce dehydrogenated compounds.

Scientific Research Applications

(±)-6-Methylamino-6-methyl-6,7,8,9-tetrahydro-5H-benzocycloheptene hydrochloride has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various chemical reactions.

    Biology: It is studied for its potential effects on biological systems, including its interactions with enzymes and receptors.

    Medicine: It is investigated for its potential therapeutic properties, such as its ability to modulate neurotransmitter activity.

    Industry: It is used in the production of pharmaceuticals, agrochemicals, and other specialty chemicals.

Mechanism of Action

The mechanism of action of (±)-6-Methylamino-6-methyl-6,7,8,9-tetrahydro-5H-benzocycloheptene hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. These interactions can modulate various biochemical pathways, leading to changes in cellular function and physiological responses. The exact molecular targets and pathways involved depend on the specific context in which the compound is used.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

(±)-6-Dimethylamino-6-methyl-6,7,8,9-tetrahydro-5H-benzocycloheptene Hydrochloride

Structural Differences :

  • Substituent Modification: The dimethylamino group (-N(CH₃)₂) replaces the methylamino group (-NHCH₃) at the 6-position.
  • Molecular Formula : C₁₄H₂₂ClN (vs. C₁₃H₁₉ClN for the target compound), reflecting an additional methyl group .

Implications :

  • Receptor Interaction : The bulkier dimethyl group may alter binding affinity to CNS targets, though specific data are unavailable in the evidence.
Table 1: Key Comparison of Benzocycloheptene Derivatives
Property Target Compound (C₁₃H₁₉ClN) Dimethylamino Analog (C₁₄H₂₂ClN)
CAS Number 56485-63-3 2031259-12-6
Substituent at 6-Position Methylamino (-NHCH₃) Dimethylamino (-N(CH₃)₂)
Molecular Weight 225.79 g/mol 247.79 g/mol
Acute Toxicity (LD₅₀, mice) 30 mg/kg (IV) Not reported

2,3,7-Trihydroxy-5-(3,4-dihydroxy-E-styryl)-6,7,8,9-tetrahydro-5H-benzocycloheptene

Structural Differences :

  • Functional Groups : Contains hydroxyl (-OH) groups at positions 2, 3, and 7, and a styryl moiety (3,4-dihydroxy-E-styryl) at position 3.
  • Origin : Naturally occurring, isolated from A. subulatum .

Implications :

  • Polarity : High polarity due to hydroxyl groups, reducing membrane permeability compared to synthetic analogs.
  • Bioactivity: Likely antioxidant or anti-inflammatory effects, typical of polyphenolic natural products. Pharmacokinetic data are absent .

CID 41902: (±)-6,7,8,9-Tetrahydro-6-methyl-5H-benzocyclohepten-6-amine Hydrochloride

Structural Differences :

  • Substituent: Lacks the methylamino group; features a simpler 6-methyl-6-amine structure.
  • Molecular Formula : C₁₂H₁₈ClN (free base: C₁₂H₁₇N) .

Implications :

  • Simpler Backbone : Reduced steric hindrance may enhance metabolic stability but reduce target specificity.
  • Collision Cross-Section : Predicted structural data (SMILES: CC1(CCCC2=CC=CC=C2C1)N) suggest conformational flexibility .

Research Findings and Pharmacological Considerations

Analytical Methods

  • RP-HPLC methods validated for related compounds (e.g., amitriptyline hydrochloride) could be adapted for quantifying benzocycloheptene derivatives, leveraging robustness and solution stability parameters .

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